
Bis(isopropylyloxymethyl) methyl foscarnet
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(isopropylyloxymethyl) methyl foscarnet is a derivative of foscarnet, an antiviral medication primarily used to treat infections caused by herpes viruses, including cytomegalovirus (CMV) and herpes simplex virus (HSV). This compound is designed to enhance the pharmacokinetic properties of foscarnet, making it more effective in clinical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(isopropylyloxymethyl) methyl foscarnet involves multiple steps, starting with the preparation of foscarnet. The key steps include:
Esterification: Foscarnet is reacted with isopropyl alcohol in the presence of an acid catalyst to form the isopropylyloxymethyl ester.
Methylation: The ester is then methylated using methyl iodide and a base such as sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large batch reactors are used to carry out the esterification and methylation reactions.
Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(isopropylyloxymethyl) methyl foscarnet undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to release foscarnet.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic and basic hydrolysis, respectively.
Oxidation: Reagents such as potassium permanganate (KMnO₄) can be used for oxidation reactions.
Major Products Formed
Hydrolysis: The major product is foscarnet, along with isopropyl alcohol and methanol.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives, depending on the conditions used.
Applications De Recherche Scientifique
Bis(isopropylyloxymethyl) methyl foscarnet has several scientific research applications:
Chemistry: Used as a model compound to study esterification and methylation reactions.
Biology: Investigated for its antiviral properties and potential to inhibit viral DNA polymerases.
Medicine: Explored as a potential treatment for drug-resistant viral infections, particularly those caused by CMV and HSV.
Industry: Used in the development of antiviral drugs and formulations.
Mécanisme D'action
The mechanism of action of Bis(isopropylyloxymethyl) methyl foscarnet involves the inhibition of viral DNA polymerases. The compound mimics pyrophosphate and selectively binds to the pyrophosphate binding site on the viral DNA polymerase, preventing the elongation of the viral DNA chain. This action effectively halts viral replication without affecting human DNA polymerases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Foscarnet: The parent compound, used to treat CMV and HSV infections.
Ganciclovir: Another antiviral drug used to treat CMV infections.
Acyclovir: Used to treat HSV infections.
Uniqueness
Bis(isopropylyloxymethyl) methyl foscarnet is unique due to its enhanced pharmacokinetic properties, which improve its efficacy and reduce the frequency of administration compared to foscarnet. Its ability to inhibit drug-resistant viral strains makes it a valuable addition to antiviral therapies .
Propriétés
Numéro CAS |
157977-94-1 |
|---|---|
Formule moléculaire |
C12H21O9P |
Poids moléculaire |
340.26 g/mol |
Nom IUPAC |
[methoxycarbonyl(2-methylpropanoyloxymethoxy)phosphoryl]oxymethyl 2-methylpropanoate |
InChI |
InChI=1S/C12H21O9P/c1-8(2)10(13)18-6-20-22(16,12(15)17-5)21-7-19-11(14)9(3)4/h8-9H,6-7H2,1-5H3 |
Clé InChI |
QVFMJSJYVMHBTI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OCOP(=O)(C(=O)OC)OCOC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


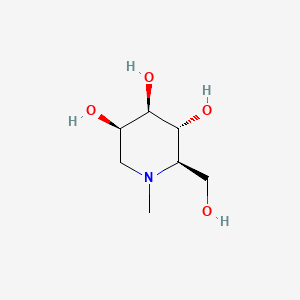
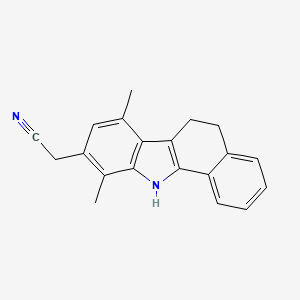

![[(1S,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12807385.png)


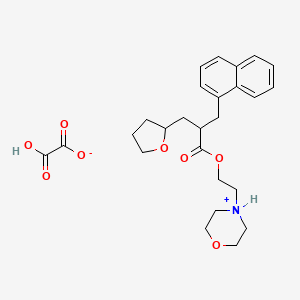
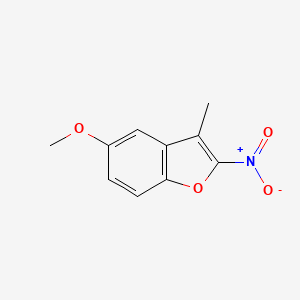
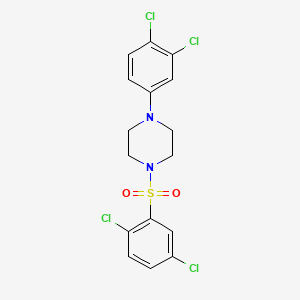


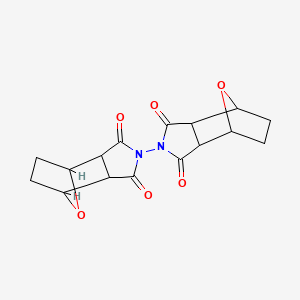
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate](/img/structure/B12807438.png)

